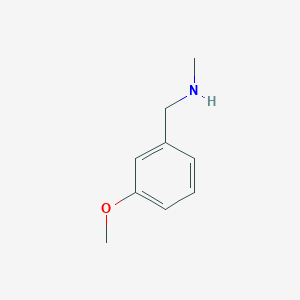

3-Methoxy-N-methylbenzylamine

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(3-methoxyphenyl)-N-methylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-10-7-8-4-3-5-9(6-8)11-2/h3-6,10H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIFKRPFWLHBMHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC(=CC=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90408899 | |

| Record name | 3-Methoxy-N-methylbenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90408899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41789-95-1 | |

| Record name | 3-Methoxy-N-methylbenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90408899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Methoxy-N-methylbenzylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Methoxy N Methylbenzylamine and Its Structural Analogs

Direct Synthesis Approaches

Direct synthesis focuses on the construction of the target molecule from readily available starting materials.

The N-alkylation of amines is a fundamental process in organic synthesis. unive.it However, direct mono-N-alkylation can be challenging due to competing over-alkylation reactions that can lead to mixtures of secondary and tertiary amines, as well as corresponding ammonium (B1175870) salts. unive.it N-methylbenzylamine, a structural analog of the title compound, is a secondary amine and can participate in further alkylation reactions. cymitquimica.com Specialized techniques, such as the mechanochemical N-alkylation of imides followed by a Gabriel synthesis, represent an alternative route that can produce primary amines, which could then be methylated. beilstein-journals.org For instance, phthalimides prepared under ball milling conditions can react with 1,2-diaminoethane to yield the corresponding benzylamines. beilstein-journals.org

Reductive amination is a highly effective method for forming amines from carbonyl compounds and is a primary route for synthesizing 3-Methoxy-N-methylbenzylamine. byu.edu This process involves the initial reaction of an aldehyde or ketone with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine.

A documented synthesis of this compound utilizes this pathway, starting from m-anisaldehyde (3-methoxybenzaldehyde) and methylamine (B109427). The imine formed is subsequently reduced using sodium borohydride. This one-pot reaction provides the target compound in high yield. The presence of an electron-donating methoxy (B1213986) group on the benzyl (B1604629) ring has been shown to improve the reaction rate in the amination of benzyl alcohol derivatives. irjmets.com

Table 1: Synthesis of this compound via Reductive Amination

| Reactant 1 | Reactant 2 | Reducing Agent | Solvent | Yield |

|---|

Data compiled from a patented synthesis procedure.

This method has been successfully applied to a range of substituted benzylamines, demonstrating its versatility. For example, reductive amination of 4-N-acetylated aldehyde with 4-chloro-diphenyl ether aniline (B41778) has been used to produce the corresponding substituted benzylamine (B48309) in 78% yield. nih.gov

Catalytic N-methylation of a primary amine precursor, such as 3-methoxybenzylamine (B130926), offers an atom-economical route to this compound. nih.gov This "borrowing hydrogen" methodology often employs a transition-metal catalyst and uses methanol (B129727) as an environmentally benign C1 source, producing only water as a byproduct. nih.gov Various catalytic systems based on iridium, ruthenium, and manganese have been developed for this purpose. nih.govacs.orgnih.gov

For example, iridium(I) complexes have been shown to effectively catalyze the N-methylation of aromatic primary amines with methanol, achieving high conversion and complete selectivity to the mono-N-methylated product. acs.org Similarly, a ruthenium catalyst, (DPEPhos)RuCl₂PPh₃, has been used for the N-methylation of various amines with methanol under weak base conditions. nih.gov Research has also demonstrated that alkali-metal-cation-exchanged faujasites can catalyze the mono-N-methylation of primary aromatic amines with dimethyl carbonate, achieving high selectivity. unive.it

Table 2: Examples of Catalytic N-Methylation of Amines

| Catalyst System | Methylating Agent | Base | Temperature | Selectivity |

|---|---|---|---|---|

| Iridium(I) NHC Complex | Methanol | Cs₂CO₃ | 110 °C | Complete to mono-N-methylation |

| (DPEPhos)RuCl₂PPh₃ | Methanol | Cs₂CO₃ | 140 °C | High for N-methylaniline derivatives |

This table presents findings from various studies on the N-methylation of aniline and its derivatives, which are analogous to the methylation of 3-methoxybenzylamine. unive.itnih.govacs.org

Preparation involving the N-Methylbenzylamine Core Structure

The N-methylbenzylamine scaffold, which is the core of this compound, serves as a precursor in the synthesis of other chemical reagents and complex molecules.

N-Methylbenzylammonium fluorochromate(VI) (MBAFC) is an oxidizing agent synthesized from N-methylbenzylamine, which is a structural analog of the title compound lacking the methoxy group. mdpi.comnih.gov The synthesis is a straightforward acid-base reaction followed by precipitation.

The preparation involves dissolving chromium(VI) oxide (CrO₃) in water, followed by the addition of hydrofluoric acid (HF). researchgate.net To this acidic solution, N-methylbenzylamine is added, causing the precipitation of yellow-orange crystals of N-Methylbenzylammonium fluorochromate(VI). mdpi.comresearchgate.net The resulting solid is a selective and efficient heterogeneous oxidant, particularly effective for the oxidation of aryl alcohols to their corresponding aldehydes and ketones under mild conditions. mdpi.comresearchgate.net

Table 3: Synthesis of N-Methylbenzylammonium Fluorochromate(VI)

| Reactant 1 | Reactant 2 | Reactant 3 | Temperature | Yield |

|---|---|---|---|---|

| Chromium(VI) oxide | Water | Hydrofluoric acid (40%) | 0 °C | 85% |

Data sourced from the experimental procedure for the preparation of MBAFC. mdpi.com

N-Benzyl-6-chloro-N-methylpyridazin-3-amine is a pyridazine (B1198779) derivative synthesized using N-methylbenzylamine as a key reagent. The synthesis proceeds via a nucleophilic aromatic substitution reaction.

The most direct route involves reacting 3,6-dichloropyridazine (B152260) with N-methylbenzylamine in the presence of a base. The electron-deficient nature of the pyridazine ring facilitates nucleophilic attack by the amine at the C3 position. The reaction is typically performed in a solvent like DMF, which enhances the nucleophilicity of the amine. This compound is of interest in medicinal chemistry for its potential antimicrobial and anticancer properties.

Table 4: Synthesis of N-Benzyl-6-chloro-N-methylpyridazin-3-amine

| Reactant 1 | Reactant 2 | Conditions | Notes |

|---|

Compound Index

Table 5: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| 3,6-Dichloropyridazine |

| This compound |

| 3-methoxybenzylamine |

| 4-chloro-diphenyl ether aniline |

| 4-N-acetylated aldehyde |

| Chromium(VI) oxide |

| Dimethyl carbonate |

| Hydrofluoric acid |

| m-Anisaldehyde (3-methoxybenzaldehyde) |

| Methanol |

| Methylamine |

| N-Benzyl-6-chloro-N-methylpyridazin-3-amine |

| N-methylbenzylamine |

| N-Methylbenzylammonium fluorochromate(VI) |

| Phthalimide |

Derivatization Reagent Preparation for Analytical Applications

In the field of analytical chemistry, particularly for techniques like high-performance liquid chromatography (HPLC) and mass spectrometry (MS), derivatization is a crucial step to enhance the detection and separation of analytes. While this compound itself is not commonly cited as a derivatization reagent, its structural analog, 4-bromo-N-methylbenzylamine (4-BNMA) , has been identified as a novel and effective reagent for the analysis of small molecules with carboxylic acid functional groups. nih.govnih.gov

The utility of 4-BNMA lies in its ability to react with mono-, di-, and tri-carboxylic acids, such as the intermediates of the tricarboxylic acid (TCA) cycle, to form amide derivatives. nih.gov This process facilitates detection using positive electrospray ionization (ESI) tandem mass spectrometry (MS/MS). nih.gov The key advantages of using a reagent like 4-BNMA include:

Enhanced Ionization and Chromatographic Separation : The derivatization significantly increases the signal intensity (by orders of magnitude) in mass spectrometry and improves separation in liquid chromatography. acs.org

Improved Identification : The presence of a bromine atom in the 4-BNMA structure creates a distinct isotopic pattern in the mass spectrum of the derivative. nih.gov This pattern serves as a clear indicator of a derivatized species and can even help determine the number of carboxylic acid groups present in the analyte. nih.govacs.org

Prevention of Unwanted Reactions : The secondary amine structure of N-methylbenzylamine analogs prevents undesirable internal cyclization reactions, leading to a more complete derivatization of poly-acidic organic molecules. nih.gov

Broad Applicability : This derivatization method has proven effective for a range of biologically significant carboxylic acids and has been successfully applied in both in vitro and in vivo models. nih.govnih.gov

The derivatization reaction is typically mediated by a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). The development of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method using this derivatization has achieved low limits of detection (in the low nM range) with rapid analysis times. nih.govnih.gov

Chemoenzymatic Synthesis Methods for Methoxy-Substituted Phenylalanines utilizing Aminotransferases

Chemoenzymatic synthesis provides an efficient and environmentally friendly pathway to produce valuable chiral compounds. A notable application is the synthesis of methoxy-substituted L-phenylalanines, such as L-DOPA (L-3,4-dihydroxyphenylalanine), a crucial precursor to the neurotransmitter dopamine. nih.govresearchgate.net These methods often employ aminotransferases (also known as transaminases) as key biocatalysts. icm.edu.pl

A well-documented chemoenzymatic method has been developed for producing L-3,4-dimethoxyphenylalanine and its analogs from corresponding phenylpyruvate derivatives. researchgate.net The core of this process involves an engineered aspartate aminotransferase from Escherichia coli. researchgate.net The synthesis pathway can be summarized as follows:

Enzyme Engineering : The aspartate aminotransferase is modified through techniques like error-prone PCR to improve its catalytic efficiency and substrate specificity for the target methoxy-substituted phenylpyruvates. researchgate.net

Biocatalytic Transamination : The engineered aminotransferase catalyzes the transfer of an amino group from an amino donor to the keto acid substrate (e.g., 3,4-dimethoxy phenylpyruvate). researchgate.net This reaction converts the phenylpyruvate into the desired L-phenylalanine analog.

High Efficiency and Selectivity : Using this method on a preparative scale with fed-batch addition of the substrate, L-3,4-dimethoxyphenyl-alanine was produced with a high conversion rate of 95.4% and an excellent enantiomeric excess (ee) of over 99%. researchgate.net

This enzymatic approach represents a powerful alternative to traditional chemical synthesis, which can suffer from low conversion rates, poor enantioselectivity, and the need for expensive metal catalysts under harsh conditions. researchgate.net The use of enzymes like aminotransferases and phenylalanine ammonia (B1221849) lyase (PAL) offers high stereoselectivity under mild reaction conditions. nih.govd-nb.info

Stereoselective Syntheses of Chiral N-Methylbenzylamine Derivatives

The synthesis of chiral amines and their derivatives in an enantiomerically pure form is of great interest in pharmaceutical and materials science. Stereoselective methods, particularly asymmetric Michael additions, have proven highly effective for this purpose. nih.govrsc.orgyoutube.com Research in this area has utilized chiral N-methylbenzylamine derivatives as nucleophiles to achieve high levels of stereocontrol.

One prominent example involves the conjugate addition of a chiral lithium amide, derived from (R)-N-benzyl-N-α-methylbenzylamine , to α,β-unsaturated esters. nih.gov This reaction is a powerful tool for creating new stereogenic centers with high fidelity. The key findings from these studies include:

High Stereoselectivity : The use of (R)-N-benzyl-N-α-methylbenzylamine as the chiral nucleophile in the Michael addition resulted in excellent stereoselectivity, with a diastereomeric excess (de) of over 99%. nih.gov The steric influence of the α-methyl group on the chiral amine is crucial for directing the approach of the nucleophile to the electrophilic alkene.

Formation of β-Amino Esters : The reaction produces β-amino esters as single products in high yields and on a gram scale. nih.gov These products are valuable intermediates that can be further transformed into corresponding β-amino acids, which are important building blocks for β-peptides and other bioactive molecules. nih.gov

Kinetic Control : The Michael addition of benzylamines to homochiral methylenebutanedioates has been shown to be under kinetic control, with the stereochemical outcome influenced by the solvent used. For instance, performing the reaction in methanol favored the formation of one diastereoisomer, while aprotic solvents like tetrahydrofuran (B95107) favored the other. rsc.org

These stereoselective addition reactions provide an efficient and predictable route for the asymmetric synthesis of complex chiral molecules derived from N-methylbenzylamine scaffolds. acs.org

Chemical Reactivity and Transformation Mechanisms Involving 3 Methoxy N Methylbenzylamine

Role as a Nucleophile in Organic Reactions

The nitrogen atom in 3-Methoxy-N-methylbenzylamine possesses a lone pair of electrons, rendering it nucleophilic. uomustansiriyah.edu.iq This characteristic allows it to participate in a variety of reactions where it donates this electron pair to an electrophilic center, initiating bond formation.

Michael Addition Reactions with Activated Electrophiles

The Michael addition, or conjugate addition, involves the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound or other activated electrophilic alkenes. chem-station.comorganic-chemistry.orgmasterorganicchemistry.com N-methylbenzylamine, a closely related compound, demonstrates this reactivity. In the electrochemical oxidation of hydroquinone (B1673460), the hydroquinone is first converted to p-benzoquinone, an activated electrophile. academie-sciences.frresearchgate.net N-methylbenzylamine then acts as a nucleophile, attacking the electrophilic β-carbon of the p-benzoquinone ring in a Michael-type addition. academie-sciences.frresearchgate.net This reaction is pH-dependent; the reactivity of the amine is enhanced with increasing pH due to the deprotonation of the amine, which increases its nucleophilicity. academie-sciences.fr The electron-donating property of the methyl group in N-methylbenzylamine leads to higher reactivity compared to benzylamine (B48309) in these additions. academie-sciences.fr

The general mechanism involves the attack of the amine on the β-carbon of the Michael acceptor, which leads to the formation of an enolate that is subsequently protonated. youtube.comyoutube.com

Condensation Reactions for Iminoboronate Ester Formation

This compound can undergo condensation reactions to form more complex structures, such as iminoboronate esters. A three-component assembly method has been developed that involves the condensation of an amine, 2-formylphenylboronic acid, and a chiral diol, such as 1,1'-bi-2-naphthol (B31242) (BINOL). bath.ac.ukresearchgate.net This reaction proceeds rapidly to form a mixture of diastereoisomeric iminoboronate esters. bath.ac.uk This protocol is effective for determining the enantiomeric purity of chiral primary amines through NMR spectroscopic analysis. researchgate.net Research has also shown that reacting N-methyl-benzylamine during the synthesis of aromatic boron compounds can lead to the formation of a stable boronium salt under specific conditions. researchgate.net

Amide and Other Nitrogen-Containing Compound Formation

Amides are a crucial class of nitrogen-containing compounds, characterized by a nitrogen atom attached to a carbonyl carbon. libretexts.org These linkages are prevalent in nature, notably in proteins as peptide bonds. libretexts.org The formation of amides can be achieved through the reaction of an amine with a carboxylic acid or its derivatives. libretexts.org Modern synthetic methods have expanded the routes to these compounds. For instance, a copper-catalyzed three-component coupling of organoindium reagents with imines and acid chlorides provides a pathway to α-substituted amides and N-protected amines. acs.org This reaction is notable for its mild conditions and broad applicability with various functionalized components. acs.org Amines like this compound are fundamental building blocks for a wide array of nitrogenous compounds. uomustansiriyah.edu.iqlookchem.com

Participation in Oxidation Reactions

While the amine itself is a nucleophile, it can be converted into a reagent that participates in oxidation reactions.

Application of N-Methylbenzylammonium Fluorochromate(VI) in Alcohol Oxidation

N-methylbenzylamine is used to synthesize the oxidizing agent N-Methylbenzylammonium Fluorochromate(VI) (MBAFC). mdpi.comresearchgate.net This reagent is prepared by reacting N-methylbenzylamine with an aqueous solution of chromium trioxide (CrO₃) and hydrofluoric acid (HF). mdpi.comresearchgate.net MBAFC has proven to be a highly selective and efficient reagent for the oxidation of various aryl alcohols into their corresponding aldehydes and ketones under mild conditions. mdpi.comresearchgate.net

The efficacy of MBAFC is significantly enhanced when it is adsorbed onto silica (B1680970) gel. mdpi.comresearchgate.netresearchgate.net This heterogeneous system offers several advantages, including higher product yields, shorter reaction times, and simpler product isolation through filtration. mdpi.comresearchgate.net The reaction's progress can be visually monitored as the color of the oxidant changes from orange to brown. mdpi.com

Below is a table summarizing the oxidation of various alcohols using MBAFC on silica gel.

| Entry | Substrate (Alcohol) | Product | Time (min) | Yield (%) |

| 1 | Benzyl (B1604629) alcohol | Benzaldehyde | 15 | 98 |

| 2 | 4-Chlorobenzyl alcohol | 4-Chlorobenzaldehyde | 20 | 95 |

| 3 | 4-Nitrobenzyl alcohol | 4-Nitrobenzaldehyde | 25 | 92 |

| 4 | 4-Methoxybenzyl alcohol | 4-Methoxybenzaldehyde | 10 | 99 |

| 5 | 1-Phenylethanol | Acetophenone | 30 | 90 |

| 6 | Benzhydrol | Benzophenone | 33 | 94 |

| Data derived from studies on the oxidation of alcohols using N-methylbenzylammonium fluorochromate(VI) on silica gel. mdpi.comresearchgate.net |

Electrochemical Reaction Mechanisms

The electrochemical behavior of N-methylbenzylamine has been investigated, particularly in its reaction with electrochemically generated species. The electrochemical oxidation of hydroquinone in the presence of N-methylbenzylamine (NBA) serves as a key example. academie-sciences.frresearchgate.net

The proposed mechanism involves the following steps:

Electrochemical Generation of an Electrophile : Hydroquinone undergoes electrochemical oxidation at a glassy carbon electrode to produce p-benzoquinone. academie-sciences.frresearchgate.net

Nucleophilic Attack : The N-methylbenzylamine, acting as a nucleophile, participates in a Michael-type addition reaction with the generated p-benzoquinone. academie-sciences.frresearchgate.net

Further Reaction and Oxidation : The initial adduct can undergo further reaction with another p-benzoquinone molecule and subsequent oxidation to form di-substituted p-benzoquinone products. academie-sciences.frresearchgate.net

The rate of this coupling reaction is highly dependent on the pH of the solution. academie-sciences.fr At a low pH (e.g., 2.0), the amine is protonated and becomes inactive towards the Michael addition. academie-sciences.fr Conversely, at a higher pH (e.g., 10.0), the reaction is significantly enhanced. academie-sciences.fr For synthetic purposes, a neutral pH of 7.5 is often chosen to minimize side reactions like hydroxylation or dimerization. academie-sciences.fr The electron-donating methyl group on the nitrogen in N-methylbenzylamine increases its reactivity in this process compared to unsubstituted benzylamine. academie-sciences.fr

Electro-Oxidation of Catechol Derivatives in the Presence of N-Methylbenzylamine as a Nucleophile

The electrochemical oxidation of catechol derivatives in the presence of N-methylbenzylamine, which includes congeners like this compound, has been a subject of scientific investigation. These studies, primarily utilizing techniques such as cyclic voltammetry and controlled-potential coulometry, reveal that N-methylbenzylamine can act as a potent nucleophile. researchgate.netresearchgate.net The process typically occurs in a phosphate (B84403) buffer solution, often mixed with an organic solvent like ethanol (B145695). researchgate.net

The fundamental mechanism involves the electrochemical oxidation of the catechol derivative to its corresponding highly reactive o-benzoquinone. This electrochemically generated o-quinone then undergoes a 1,4-Michael addition reaction with N-methylbenzylamine. researchgate.netresearchgate.net The nucleophilic attack originates from the nitrogen atom of the secondary amine group in N-methylbenzylamine. This reaction leads to the formation of new amino-substituted o-benzoquinone derivatives. researchgate.net

Investigation of ECE Mechanisms in Redox Processes

The ECE (Electron transfer-Chemical reaction-Electron transfer) mechanism is a key process in the electrochemical behavior of various organic compounds, including the reactions involving catechol derivatives and nucleophiles like N-methylbenzylamine. researchgate.netum.eslibretexts.org This mechanism consists of a sequence of steps:

E (Electron Transfer): An initial electrochemical step where the substrate (e.g., a catechol) undergoes oxidation or reduction at the electrode surface to form a reactive intermediate. libretexts.org In the case of catechol oxidation, it loses two electrons and two protons to form an o-benzoquinone. researchgate.net

C (Chemical Reaction): The reactive intermediate formed in the first step undergoes a chemical reaction with another species present in the solution. libretexts.org In this context, the o-benzoquinone reacts with a nucleophile, such as N-methylbenzylamine, through a Michael addition. researchgate.netresearchgate.net

E (Electron Transfer): The product of the chemical step is itself electroactive and undergoes a subsequent electron transfer at the electrode surface. libretexts.org The adduct formed from the Michael addition is more easily oxidized than the parent catechol, leading to a second oxidation step.

The characteristics of the ECE mechanism, such as the number of electrons transferred and the kinetics of the chemical reaction, can be studied using various electrochemical techniques. um.es The voltammetric response in an ECE process is influenced by factors like the rate of the chemical reaction and the difference in the formal potentials of the two electron transfer steps. um.es Depending on the kinetics, the process can result in an apparent transfer of one to two electrons. um.es Digital simulation of cyclic voltammograms is a powerful tool used to estimate the homogeneous rate constants of the chemical reaction step in the ECE mechanism. researchgate.net

Mechanistic Studies of Substituent Effects on Reactivity

The reactivity of benzylamine derivatives, including this compound, is significantly influenced by the nature and position of substituents on the benzene (B151609) ring. These substituent effects can alter the electronic properties and steric hindrance of the molecule, thereby affecting reaction rates and mechanisms.

In the context of C-H functionalization reactions, for instance, benzylamines bearing electron-donating substituents at the 3-position, such as a methoxy (B1213986) group, have been shown to be suitable substrates, leading to high yields of the desired products. nih.gov This suggests that the methoxy group at the meta-position in this compound can favorably influence its reactivity in certain transformations.

Conversely, in other reaction types like DBU-promoted amidations, secondary amines such as N-methylbenzylamine have been observed to be less reactive compared to primary amines. beilstein-journals.org This reduced reactivity is often attributed to increased steric hindrance around the nitrogen atom. Forcing conditions, such as higher temperatures, may be required to drive the reaction to completion. beilstein-journals.org

The electronic nature of substituents also plays a critical role. For example, in palladium-catalyzed arylation reactions, benzylamines with electron-withdrawing groups sometimes exhibit lower yields compared to those with electron-donating groups, although optimization of ligand and reaction conditions can often overcome these challenges. nih.gov The steric effects of substituents, particularly those at the α-position to the nitrogen, are also known to have a pronounced impact on reactivity. beilstein-journals.orggoogle.com

Table 1: Influence of Substituents on Benzylamine Reactivity

| Reaction Type | Substituent Position | Substituent Type | Observed Effect on Reactivity |

| Palladium-Catalyzed C-H Arylation nih.gov | 3-position | Electron-donating (e.g., Methoxy) | Suitable substrate, high yields |

| DBU-Promoted Amidation beilstein-journals.org | N-substitution | Secondary amine (e.g., N-methyl) | Less reactive than primary amines |

| General Hydrogenolysis google.com | α-benzyl position | Substitution | Can hinder the reaction rate |

Advanced Applications in Organic Synthesis and Medicinal Chemistry Research

Building Block Utility in Complex Molecule Synthesis

The distinct functional groups of 3-Methoxy-N-methylbenzylamine make it a useful precursor in multi-step synthetic pathways. Its nucleophilic secondary amine can readily participate in reactions to form new carbon-nitrogen bonds, while the methoxy (B1213986) group and the aromatic ring can be subjected to further chemical modifications.

Synthesis of Diclofensine Hydrochloride Intermediates

A primary and well-documented application of this compound is its role as a key intermediate in the synthesis of Diclofensine. cookechem.comchemicalbook.compharmaffiliates.comchemicalbook.comfishersci.at Diclofensine is an antidepressant drug that functions as a monoamine reuptake inhibitor. The synthesis involves utilizing this compound as a precursor to construct the core structure of the target pharmaceutical. pharmaffiliates.compharmaffiliates.com Its deuterated form, this compound-d3, is also synthesized for use as a stable isotope-labeled intermediate in related research. pharmaffiliates.com

| Application Data: Diclofensine Synthesis | |

| Target Compound | Diclofensine Hydrochloride |

| Role of this compound | Intermediate |

| Related Isotopic Intermediate | This compound-d3 pharmaffiliates.com |

Construction of Pyridazine (B1198779) Derivatives

In the field of heterocyclic chemistry, benzylamines are employed in the synthesis of complex nitrogen-containing ring systems. Research has shown the synthesis of bioactive imidazo[1,2-b]pyridazine (B131497) derivatives, which are investigated for activities such as antimycobacterial properties. flinders.edu.au One such derivative, 2-(2-Fluorophenyl)-3-methoxy-6-(N-methylbenzylamino)imidazo[1,2-b]pyridazine, incorporates a structure derived from N-methylbenzylamine. flinders.edu.au The synthesis of various pyridazine and pyridazinone derivatives is an active area of research due to their wide range of pharmacological activities, including analgesic, anti-inflammatory, and antihypertensive properties. sarpublication.com General synthetic routes often involve the reaction of hydrazines with 1,4-dicarbonyl compounds or the use of Diels-Alder reactions. organic-chemistry.org The incorporation of substituted benzylamines like this compound can introduce desirable physicochemical properties to the final pyridazine-based compounds.

Development of Combinatorial Compound Libraries

Combinatorial chemistry is a powerful tool for drug discovery, enabling the rapid synthesis of a large number of different but structurally related molecules. Secondary amines are crucial building blocks for creating these libraries. N-methylbenzylamine is listed as a potential reagent for generating combinatorial libraries of peptidomimetic aminothioether acids and isoquinoline (B145761) derivatives. google.comgoogle.com Given its structural similarity, this compound is a suitable candidate for inclusion in such synthetic programs to increase the structural diversity of the resulting compound libraries, which are then screened for biological activity.

Formulation of Specialty Polymers

Substituted benzylamines are utilized in material science for the formulation of specialty polymers with enhanced properties. Amines such as N-methylbenzylamine and other methoxy-substituted variants are used in the preparation of rheological agents for radiation-curable coatings and as components in the synthesis of aminosilanes for creating silane-functional polymers. google.comgoogle.com These polymers can exhibit improved viscosity, curing speed, and thermal stability. google.com The incorporation of the 3-methoxybenzyl moiety from this compound into a polymer backbone can impart specific characteristics relevant to high-performance materials.

Investigations in Medicinal Chemistry

The structural motifs present in this compound are of significant interest in medicinal chemistry for designing and synthesizing new therapeutic agents.

Role as an Intermediate in Pharmaceutical Development

Beyond its specific use in the synthesis of Diclofensine, this compound serves as a representative example of a pharmaceutical intermediate. epa.gov The benzylamine (B48309) scaffold is present in numerous biologically active compounds. For instance, N-methylbenzylamine is used in the synthesis of intermediates for phenylephrine (B352888) hydrochloride, a well-known decongestant. google.com The methoxybenzylamino group has also been incorporated into compounds designed as potential anti-obesity and antihyperglycemic agents. google.com The presence of the methoxy group can influence the metabolic stability and receptor-binding affinity of a drug molecule, making intermediates like this compound valuable for developing new pharmaceuticals.

| Compound Information Table | |

| IUPAC Name | 1-(3-methoxyphenyl)-N-methylmethanamine nih.gov |

| CAS Number | 41789-95-1 nih.gov |

| Molecular Formula | C₉H₁₃NO nih.gov |

| Molecular Weight | 151.21 g/mol nih.gov |

| Physical Form | Liquid cookechem.com |

| Boiling Point | 130-133 °C at 28 mm Hg chemicalbook.com |

| Solubility | Soluble in chloroform, dichloromethane, ethyl acetate, and methanol (B129727). cookechem.comfishersci.at |

Precursor for Potential Enzyme Inhibitors in Disease Pathways

This compound and its structural analogs serve as crucial starting materials or intermediates in the synthesis of complex molecules designed to inhibit specific enzymes involved in various disease pathways. The N-methylbenzylamine framework provides a versatile scaffold that can be incorporated into larger molecular structures targeting enzyme active sites.

In the field of epilepsy research, derivatives of N-methylbenzylamine are utilized in the synthesis of potent enzyme inhibitors. For example, in the development of inhibitors for SLACK potassium channels, which are implicated in certain types of childhood epilepsies, N-methylbenzylamine is used as a reactant. mdpi.comresearchgate.net It participates in a microwave-assisted nucleophilic aromatic substitution reaction to create a key intermediate, which is then further modified to produce a library of potential inhibitor compounds. mdpi.com This highlights the role of the benzylamine moiety as a foundational building block for creating targeted therapeutics.

Furthermore, the methoxybenzylamine structure is integral to the development of inhibitors for other enzyme classes. Patent literature describes the use of 3-methoxybenzylamine (B130926) derivatives in creating 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide compounds, which have been investigated as inhibitors of 12-lipoxygenase. google.com This enzyme is involved in inflammatory processes, and its inhibition is a therapeutic strategy for conditions like skin diseases, diabetes, and cancer. google.com The synthesis of these potential therapeutic agents underscores the value of this compound as a precursor in medicinal chemistry.

Research into Structure-Activity Relationships of Derivatives

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a molecule correlates with its biological activity. This compound and its derivatives are frequently used in such research to probe the binding pockets of enzymes and receptors.

A notable example comes from research into inhibitors for SLACK (KCNT1) potassium channels. mdpi.com In an effort to optimize a lead compound, researchers synthesized a series of 58 new analogs, systematically modifying different parts of the molecule to establish a clear SAR. researchgate.net Within a specific set of these analogs, the version featuring a 3-methoxy substitution on the benzyl (B1604629) ring (referred to as analog 32) was identified as a standout compound for its favorable activity. mdpi.com This finding suggests that the 3-methoxy group plays a significant role in the molecule's ability to interact with and inhibit the SLACK channel, likely by influencing its electronic properties or spatial orientation within the enzyme's binding site. mdpi.com

Conversely, SAR studies can also reveal which substitutions are detrimental to activity. In research on pyrimidine-4-carboxamide (B1289416) derivatives as inhibitors for N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), it was found that adding an electron-donating methoxy group at the para position of the phenyl ring reduced the compound's potency. acs.org Such findings are crucial as they guide medicinal chemists in designing more effective inhibitors by focusing on favorable substitutions and avoiding unfavorable ones.

The table below summarizes key SAR findings for derivatives incorporating the methoxybenzylamine motif in the context of SLACK channel inhibition.

| Compound Series | Substitution Position | Substituent | Effect on SLACK Channel Inhibition | Source |

| Xanthine Analogs | 3-position | Methoxy | Favorable for activity | mdpi.com |

| Xanthine Analogs | N7-position | Groups larger than methyl | Universally detrimental to activity | mdpi.com |

Use in Inhibitor Synthesis for Phenylethanolamine N-Methyltransferase (PNMT)

Phenylethanolamine N-methyltransferase (PNMT) is the enzyme responsible for the final step in the biosynthesis of epinephrine (B1671497) (adrenaline) from norepinephrine. researchgate.netnih.gov As epinephrine plays a role in regulating physiological processes like blood pressure, PNMT has become a target for the development of inhibitors. researchgate.net

Research in this area has extensively utilized compounds based on the 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ) nucleus, which are potent PNMT inhibitors. nih.govnih.gov The synthesis of these THIQ derivatives often involves precursors and structural motifs closely related to benzylamines. The core structure of THIQ can be viewed as a cyclized phenethylamine, and modifications to this structure are analogous to substitutions on a benzylamine ring.

To explore the active site of PNMT, various 3-substituted THIQ analogs have been synthesized and evaluated. nih.gov Studies found that adding a small methyl group at the 3-position of the THIQ ring enhanced inhibitory activity compared to the unsubstituted parent compound. nih.gov However, extending this side chain to an ethyl group led to a decrease in potency, suggesting that the enzyme's active site in this region is sterically constrained. nih.gov The introduction of a hydroxymethyl group at the 3-position resulted in good activity, which researchers believe is due to a specific hydrogen bond interaction with an amino acid residue in the active site. nih.gov These detailed investigations into how substitutions on the ring system affect binding and inhibition are critical for designing more potent and selective PNMT inhibitors. nih.govnih.gov

Analytical Methodologies and Derivatization Strategies for 3 Methoxy N Methylbenzylamine

Derivatization Reagents for Chromatographic Analysis

Derivatization is a cornerstone of analytical chemistry, employed to modify an analyte to enhance its detection and separation characteristics in chromatographic systems. For a compound like 3-Methoxy-N-methylbenzylamine, this involves reacting the amine functionality to improve properties such as volatility, thermal stability, or detector response.

Development of 4-Bromo-N-methylbenzylamine for Carboxylic Acid Derivatization in LC-MS/MS

While this compound is an amine, the development of derivatization reagents for other functional groups, such as carboxylic acids, provides valuable insights into strategic analytical approaches. 4-Bromo-N-methylbenzylamine (4-BNMA) has emerged as a significant reagent for the analysis of mono-, di-, and tri-carboxylic acids using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). researchgate.netnih.gov This derivatization facilitates detection via positive electrospray ionization (ESI) and allows for clear identification due to the distinctive isotopic pattern of the incorporated bromine atom. researchgate.netdtu.dk

The 4-BNMA derivatization method has been successfully applied to intermediates of the tricarboxylic acid (TCA) cycle. researchgate.netnih.gov The process involves activating the carboxylic acids with a coupling agent like 1-ethyl-3-(dimethylamino)propyl carbodiimide (B86325) (EDC) before reacting them with 4-BNMA. researchgate.net This strategy improves selectivity in reversed-phase liquid chromatography and produces a characteristic fragmentation pattern. researchgate.net Specifically, the derivatized molecules generate unique product ion pairs, such as m/z 169/171, which are used to identify the presence of carboxylic acid derivatives in a sample. dtu.dkresearchgate.net The method boasts low limits of detection, ranging from 0.2 to 44 µg L⁻¹, with a rapid analysis time of under 6 minutes. researchgate.netnih.gov

The selection of 4-BNMA was based on its ability to facilitate complete derivatization and its favorable fragmentation characteristics, which are beneficial for identifying unknown acids. researchgate.net This approach has been shown to significantly increase the signal (by orders of magnitude) and enhance the separation of isomers in complex matrices like crude oil and biological samples. dtu.dkacs.org

Chiral Derivatization Protocols for Enantiomeric Purity Determination of Chiral Amines via ¹H NMR Spectroscopy

For chiral amines analogous to this compound, determining enantiomeric purity is often crucial. ¹H NMR spectroscopy, in conjunction with chiral derivatizing agents (CDAs), provides a powerful method for this assessment. A widely used protocol involves a three-component condensation reaction between the chiral primary amine, 2-formylphenylboronic acid, and an enantiopure 1,1'-bi-2-naphthol (B31242) (BINOL). nih.govbath.ac.ukresearchgate.net

This reaction quantitatively produces a mixture of rigid diastereoisomeric iminoboronate esters. researchgate.netresearchgate.net The different spatial arrangements of these diastereomers result in distinct chemical shifts in their ¹H NMR spectra, allowing for the determination of their ratio through integration of well-resolved signals. nih.govresearchgate.net A key advantage of this method is that the imine proton signal often appears in a clear region of the spectrum, providing a reliable diagnostic peak for integration. researchgate.netacs.org The entire protocol can be completed in less than 90 minutes. nih.govbath.ac.uk

Other CDAs have also been developed for the NMR analysis of chiral amines. Reagents such as (R)-2-(2-fluorophenyl)-2-hydroxyacetic acid can be used to create diastereomers that are distinguishable by ¹⁹F NMR, offering an alternative method for determining enantiomeric or diastereomeric purity. rsc.org The success of these methods relies on the formation of diastereomers that exhibit sufficient differences in their NMR spectra to allow for accurate quantification. doi.orgresearchgate.net

Preparation of Chiral Reagents for HPLC Resolution of Amino Acid Enantiomers

High-Performance Liquid Chromatography (HPLC) is a primary tool for resolving enantiomers. nih.gov This can be achieved either directly, using a chiral stationary phase (CSP), or indirectly, by derivatizing the analyte with a chiral reagent to form diastereomers that can be separated on a standard achiral column. nih.govsigmaaldrich.com

For amines and amino acids, pre-column derivatization is a common strategy. Marfey's reagent (Nα-(2,4-dinitro-5-fluorophenyl)-l-alaninamide, FDAA) is a classic example of a CDA used for the HPLC separation of amino acids. nih.gov The resulting DNP-derivatives show strong UV absorbance at 340 nm, aiding in their detection. nih.gov

Another approach involves using o-phthalaldehyde (B127526) (OPA) in combination with a chiral thiol. A novel diastereomeric reagent, N-R-mandelyl-L-cysteine (R-NMC), has been shown to provide higher resolution for α-amino acid enantiomers compared to traditional enantiomeric thiols. researchgate.net The resulting isoindole derivatives are highly fluorescent, allowing for detection at very low concentrations (10 µg/l). researchgate.net The choice of derivatization reagent is critical as it influences the chromatographic behavior and resolution of the resulting diastereomers. researchgate.net

| Derivatization Strategy | Analyte Type | Technique | Key Features |

| 4-Bromo-N-methylbenzylamine (4-BNMA) | Carboxylic Acids | LC-MS/MS | Bromine isotope pattern for identification; enhances positive ESI. researchgate.netdtu.dk |

| 2-Formylphenylboronic acid + BINOL | Chiral Amines | ¹H NMR | Forms diastereomeric iminoboronate esters; well-resolved signals for integration. nih.govresearchgate.net |

| Marfey's Reagent (FDAA) | Amino Acids | HPLC-UV | Forms DNP-derivatives with strong UV absorbance. nih.gov |

| OPA + Chiral Thiol (e.g., R-NMC) | Amino Acids | HPLC-Fluorescence | Forms highly fluorescent isoindole derivatives for sensitive detection. researchgate.net |

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the structural elucidation of this compound and its derivatives. NMR spectroscopy provides detailed structural information, while mass spectrometry is used for molecular weight determination and fragmentation analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Diastereomer Ratio Determination

NMR spectroscopy is the most powerful tool for unambiguous structure elucidation of organic molecules. For diastereomeric derivatives of chiral amines, ¹H NMR is particularly useful for determining their relative proportions. After derivatization with a CDA, the resulting diastereomers are chemically distinct and will, in principle, have different NMR spectra. researchgate.net

The difference in the chemical environment for corresponding protons in the two diastereomers leads to separate signals. acs.org The ratio of the diastereomers, which reflects the enantiomeric purity of the original amine, can be accurately determined by integrating these well-resolved, baseline-separated signals. researchgate.netrsc.org For example, in the derivatization of diols with 2-formylphenylboronic acid and a chiral amine, the imine proton signals were consistently split and appeared in a region free from other resonances, making them ideal for integration. acs.org Similarly, ¹⁹F NMR can be used when a fluorine-containing CDA is employed, often providing simple spectra with well-resolved signals for the diastereomers. acs.orgrsc.org

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) for Derivatized Analytes

Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and elemental composition of a molecule. When coupled with a separation technique like LC, it becomes a potent analytical tool. Derivatization is often employed to improve the ionization efficiency and chromatographic retention of analytes. nih.gov

Tandem mass spectrometry (MS/MS) provides structural information through controlled fragmentation of a selected precursor ion. nih.gov This is particularly useful for identifying derivatized analytes. For example, the derivatization of carboxylic acids with 4-BNMA results in derivatives that show a characteristic neutral loss or a prominent fragment ion corresponding to the reagent tag. researchgate.netresearchgate.net The bromine atom in 4-BNMA produces a distinct isotopic pattern (¹⁹Br/⁸¹Br) in the mass spectrum, which serves as a clear indicator for the presence of the derivatized analyte. researchgate.netdtu.dk Similarly, derivatization of amines with reagents like diethyl ethoxymethylenemalonate (DEEMM) can lead to derivatives that exhibit a predictable neutral loss (e.g., an ethanol (B145695) molecule) upon fragmentation, allowing for targeted detection using neutral loss scanning modes in a triple quadrupole mass spectrometer. ut.ee This combination of derivatization and MS/MS analysis enhances both sensitivity and specificity, enabling the confident identification and quantification of target compounds in complex mixtures. nih.gov

| Technique | Information Provided | Application Example for Derivatized Amines |

| ¹H NMR | Structural connectivity, diastereomer ratios. | Integration of separated signals of diastereomeric iminoboronate esters to find enantiomeric excess. researchgate.net |

| ¹⁹F NMR | Diastereomer ratios (for F-containing derivatives). | Integration of aryl-fluorine resonances in diastereomeric boronate esters. acs.org |

| LC-MS | Molecular weight, retention time. | Detection of derivatized amine metabolites in tissue extracts. nih.gov |

| LC-MS/MS | Structural information from fragmentation patterns. | Identification of DEEMM-derivatized amines by observing a characteristic neutral loss of an ethanol molecule. ut.ee |

Vibrational Spectroscopy (e.g., Infrared Spectroscopy) for Conformational Analysis and Intermolecular Interactions

Vibrational spectroscopy, particularly Fourier-transform infrared (FTIR) spectroscopy, is a powerful non-destructive technique used to identify functional groups and probe the structural characteristics of molecules like this compound. The absorption of infrared radiation excites specific vibrational modes within the molecule, and the frequencies of these absorptions serve as a molecular fingerprint. For this compound, the IR spectrum is characterized by distinct peaks corresponding to its secondary amine, aromatic ether, and substituted benzene (B151609) ring moieties.

Analysis of the IR spectrum allows for detailed conformational studies. The molecule possesses rotational freedom around several single bonds, such as the C-N bond and the C-O bond of the methoxy (B1213986) group, leading to various possible conformers. The specific spatial arrangement of atoms in each conformer influences its vibrational frequencies. Theoretical studies on similar substituted benzene derivatives, often employing Density Functional Theory (DFT), show that different conformers can exhibit subtle but measurable shifts in their vibrational spectra. ias.ac.innih.govnih.gov By comparing experimentally obtained spectra with theoretically calculated spectra for different stable conformers, it is possible to deduce the predominant conformation in a given state (solid, liquid, or gas).

Furthermore, IR spectroscopy is highly sensitive to intermolecular interactions, most notably hydrogen bonding. The N-H group in this compound can act as a hydrogen bond donor. In a pure sample, this leads to self-association, while in solution, it can interact with solvent molecules. These interactions cause a significant broadening and shifting of the N-H stretching frequency to lower wavenumbers (a redshift). For instance, the IR spectrum of pure benzylamine (B48309) shows distinct bands for asymmetrical and symmetrical N-H stretching modes, which are altered in the presence of a hydrogen bond acceptor. researchgate.net For a secondary amine like this compound, a single N-H stretching peak is expected, and its position and shape provide valuable information about the extent and nature of hydrogen bonding, which is crucial for understanding its physical properties and behavior in chemical reactions. masterorganicchemistry.com

| Vibrational Mode | Functional Group | Expected Wavenumber (cm-1) | Notes |

|---|---|---|---|

| N-H Stretch | Secondary Amine | 3300 - 3500 | Typically a single, sharp peak. Broadens and shifts to lower frequency with hydrogen bonding. masterorganicchemistry.com |

| C-H Stretch (Aromatic) | Benzene Ring | 3000 - 3100 | Indicates sp2 hybridized C-H bonds. |

| C-H Stretch (Aliphatic) | -CH2- and -CH3 | 2850 - 3000 | Indicates sp3 hybridized C-H bonds. |

| C=C Stretch | Benzene Ring | 1450 - 1600 | A series of peaks characteristic of the aromatic ring. |

| C-N Stretch | Amine | 1020 - 1250 | Vibration of the carbon-nitrogen bond. |

| C-O Stretch | Aromatic Ether | 1200 - 1275 (asymmetric), 1020 - 1075 (symmetric) | Characteristic absorptions for the methoxy group attached to the aromatic ring. |

| C-H Bend (Out-of-plane) | Substituted Benzene | 690 - 900 | Pattern depends on the substitution pattern of the ring (in this case, 1,3- or meta-substitution). |

Chromatographic Separation Methods

Chromatographic techniques are essential for the separation, purification, and analysis of chemical compounds from complex mixtures. For a compound like this compound, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most relevant and powerful methods.

High-Performance Liquid Chromatography (HPLC) for Diastereomeric Resolution

High-Performance Liquid Chromatography (HPLC) is a premier technique for separating components of a mixture. While this compound is not inherently chiral, it can be a component of a mixture of diastereomers if it is synthesized from chiral precursors or derivatized with a chiral reagent. The separation of diastereomers is crucial in pharmaceutical and chemical synthesis to ensure the purity and specific activity of the target molecule.

The primary strategy for resolving diastereomers via HPLC is the use of a Chiral Stationary Phase (CSP). These phases create a chiral environment within the column, allowing for differential interaction with the diastereomers. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely and successfully used for the enantiomeric and diastereomeric separation of various chiral amines and their derivatives. researchgate.netnih.gov The separation mechanism relies on the formation of transient diastereomeric complexes between the analyte and the chiral selector of the CSP, leading to different retention times.

The choice of mobile phase is critical for achieving optimal resolution. For amine separations on polysaccharide CSPs, normal-phase conditions are common, often employing mixtures of alkanes (like n-hexane) with an alcohol modifier (like 2-propanol or ethanol). researchgate.net The specific ratio of these solvents is adjusted to optimize the separation factor (α) and resolution (Rs). Detection is typically performed using a UV detector, as the benzene ring in this compound absorbs UV light. An alternative, indirect method involves reacting the amine with a chiral derivatizing agent to form a pair of diastereomers, which can then be separated on a standard, non-chiral (achiral) stationary phase. nih.gov

| Parameter | Typical Condition | Reference/Rationale |

|---|---|---|

| Stationary Phase | Chiral Stationary Phase (e.g., Amylose or Cellulose derivatives like Chiralpak® or Chiralcel®) | Proven effectiveness for separating chiral amines and their derivatives. researchgate.netnih.gov |

| Mobile Phase | n-Hexane / 2-Propanol (e.g., 90:10 v/v) | Commonly used normal-phase system for polysaccharide CSPs. researchgate.net |

| Flow Rate | 0.5 - 1.5 mL/min | Standard analytical flow rates for 4.6 mm ID columns. |

| Detection | UV Absorbance (e.g., at 254 nm) | The aromatic ring provides strong UV chromophore for sensitive detection. researchgate.net |

| Temperature | Ambient (e.g., 25 °C) | Temperature can be varied to optimize selectivity and resolution. |

Gas Chromatography-Mass Spectrometry (GC-MS) for Multiplexed Analyses

Gas Chromatography-Mass Spectrometry (GC-MS) is an analytical method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is exceptionally well-suited for the simultaneous analysis of multiple components in a mixture, known as multiplexed analysis, provided the analytes are volatile or can be made volatile through derivatization. This compound is sufficiently volatile for direct GC-MS analysis.

In a GC-MS system, the sample is injected into the gas chromatograph, where it is vaporized. The components are then separated as they travel through a capillary column (e.g., a 5%-phenyl-95%-dimethylpolysiloxane column) based on their boiling points and affinities for the stationary phase. Each compound elutes from the column at a characteristic retention time.

Upon exiting the GC column, the separated molecules enter the mass spectrometer, where they are ionized, typically by electron impact (EI). This high-energy ionization process causes the molecules to fragment in a reproducible manner. The mass spectrometer then separates and detects these fragments based on their mass-to-charge ratio (m/z), producing a unique mass spectrum for each compound. This mass spectrum serves as a chemical fingerprint. For multiplexed analysis, a single GC-MS run can separate a complex mixture, and each component can be identified by its specific retention time and its unique mass spectrum, allowing for unambiguous identification and quantification of numerous analytes simultaneously. nih.gov

| m/z (Mass-to-Charge Ratio) | Predicted Fragment Ion | Description |

|---|---|---|

| 151 | [C9H13NO]+• | Molecular Ion (M+•) |

| 136 | [M - CH3]+ | Loss of a methyl radical from the nitrogen or methoxy group. This is a common fragmentation for the related 3-methoxybenzylamine (B130926). nih.gov |

| 121 | [C8H9O]+ | Methoxy-tropylium ion, formed by cleavage of the C-N bond (benzylic cleavage) and rearrangement. A very common and stable fragment for benzyl (B1604629) compounds. |

| 108 | [M - CH3NH2]+• | Loss of the methylamine (B109427) radical. |

| 91 | [C7H7]+ | Tropylium ion, formed by loss of the methoxy group from the m/z 121 fragment. |

| 44 | [CH2NHCH3]+ | Fragment containing the N-methylaminomethyl group from benzylic cleavage. |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Methoxy-N-methylbenzylamine, and how do reaction conditions influence yield and purity?

- The compound is typically synthesized via reductive amination of 3-methoxybenzaldehyde with methylamine, followed by purification via fractional distillation or chromatography . Key variables include solvent choice (e.g., THF vs. hexane), temperature control (e.g., avoiding decomposition above 140°C), and catalyst selection (e.g., NaBH₄ for reduction). Evidence from lithiation studies of analogous N-methylbenzylamines suggests that steric and electronic effects of the methoxy group may require optimized reaction times to prevent side reactions .

Q. Which analytical techniques are most effective for characterizing this compound and verifying its structural integrity?

- NMR spectroscopy (¹H/¹³C) is critical for confirming substitution patterns (e.g., methoxy group at position 3 and methylamine moiety). GC-MS or HPLC (with UV detection) is recommended for purity assessment (>95% as per commercial standards) . For crystallographic validation, X-ray diffraction of derivatives (e.g., Schiff base complexes) has been used to resolve ambiguities in stereoelectronic properties .

Q. How should researchers handle and store this compound to ensure stability?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.